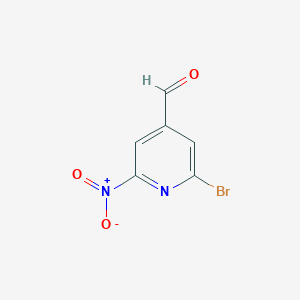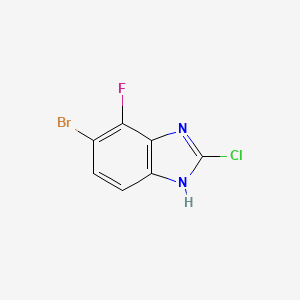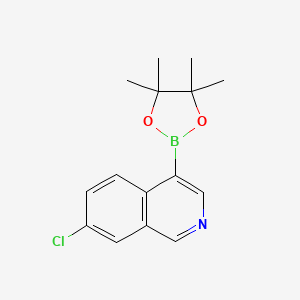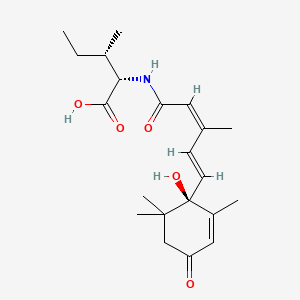
(+)-cis,trans-Abscisic Acid-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis,trans-Abscisic Acid-L-isoleucine is a conjugate of abscisic acid and the amino acid L-isoleucine. Abscisic acid is a plant hormone that plays a crucial role in various physiological processes, including seed dormancy, germination, and stress responses. The conjugation with L-isoleucine enhances its stability and activity, making it a significant compound in plant biology and agricultural research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-isoleucine typically involves the esterification of abscisic acid with L-isoleucine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce abscisic acid and subsequently conjugate it with L-isoleucine. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the double bonds in the abscisic acid moiety, potentially affecting its activity.
Substitution: Substitution reactions can occur at the carboxyl group of the abscisic acid, leading to the formation of different conjugates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of abscisic acid and its conjugates, which may have different biological activities and applications.
Applications De Recherche Scientifique
(+)-cis,trans-Abscisic Acid-L-isoleucine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of abscisic acid conjugates.
Biology: The compound is crucial in understanding the role of abscisic acid in plant physiology, including stress responses and developmental processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating stress responses in humans.
Industry: It is used in agricultural research to develop stress-resistant crops and improve crop yields.
Mécanisme D'action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-isoleucine involves its interaction with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and physiological responses, such as stomatal closure, seed dormancy, and stress tolerance. The molecular targets include abscisic acid receptors and downstream signaling proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Abscisic Acid: The parent compound, which has similar biological activities but lower stability.
Abscisic Acid-L-Valine: Another conjugate with similar properties but different amino acid moiety.
Abscisic Acid-L-Leucine: Similar to the L-isoleucine conjugate but with leucine instead of isoleucine.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-isoleucine is unique due to its enhanced stability and activity compared to abscisic acid alone. The conjugation with L-isoleucine provides additional benefits, such as improved solubility and bioavailability, making it a valuable compound in both research and practical applications.
Propriétés
Formule moléculaire |
C21H31NO5 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-7-14(3)18(19(25)26)22-17(24)10-13(2)8-9-21(27)15(4)11-16(23)12-20(21,5)6/h8-11,14,18,27H,7,12H2,1-6H3,(H,22,24)(H,25,26)/b9-8+,13-10-/t14-,18-,21-/m0/s1 |
Clé InChI |
WEKAENJJIFHEHE-DKIAIGKJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)/C=C(/C)\C=C\[C@@]1(C(=CC(=O)CC1(C)C)C)O |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C=C(C)C=CC1(C(=CC(=O)CC1(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


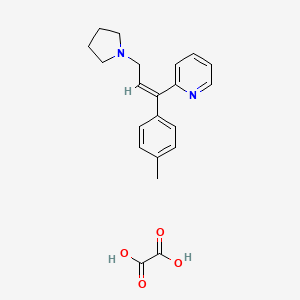
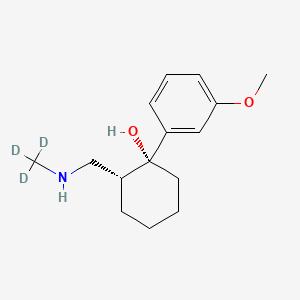
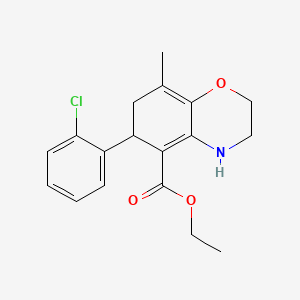
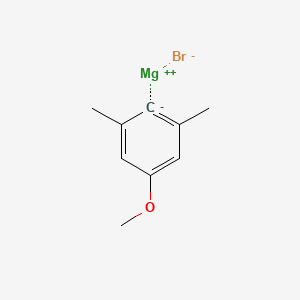
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
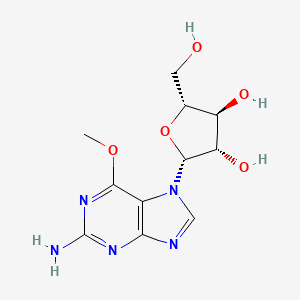
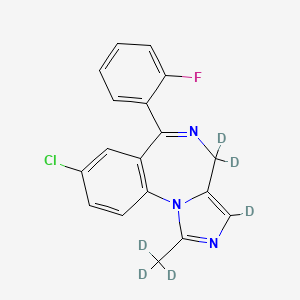
![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)


![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
